(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Overview
Description
(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity and Pharmacokinetics : A derivative compound, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, exhibits potential antiviral activity and favorable pharmacokinetic behavior, also displaying significant hydrogen bonding interactions (FathimaShahana & Yardily, 2020).
Central Nervous System Depressants : Novel derivatives, such as (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, have been identified with potential central nervous system depressant activity, anticonvulsant properties, and antipsychotic effects, with low acute toxicity (Butler, Wise, & Dewald, 1984).
Anticancer Applications : Studies have found that compounds like 2-hydroxy-3,4,5-trimethoxybenzophenones demonstrate significant antimitotic and vascular disrupting properties, suggesting potential applications in cancer therapy (Chang et al., 2014).
Allosteric Enhancers at Human A1 Adenosine Receptor : Certain 2-aminothiophene derivatives are potential allosteric enhancers at the human A1 adenosine receptor. The intramolecular N-HO=C hydrogen bonds significantly influence their molecular conformation (Kubicki et al., 2012).
Antifungal Activity : Novel derivatives like (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone have shown promising antifungal activity (Lv et al., 2013).
Antimicrobial Activity : Derivatives like (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone have been synthesized and evaluated for antimicrobial activity (Chaudhari, 2012).
Anti-Cancer Agent : The synthesized compound (2-((6-chloropyridin-3-yl)methoxy)-5-bromophenyl) (4-chlorophenyl) methanone shows potential as an anti-cancer agent through docking with the hER- protein (Lakshminarayana et al., 2018).
In Vitro and In Vivo Antitumor Effects : Compounds like (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone exhibit in vitro and in vivo antitumor effects without substantial toxicity, showing potent cytotoxic activity without membrane damage (Magalhães et al., 2011).
Properties
IUPAC Name |
(2-amino-5-methoxyphenyl)-(4-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUXYBYLZSOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228059 | |
Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601228059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91713-54-1 | |
Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91713-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601228059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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